molecular formula C12H18N2O3 B11873360 Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate

Cat. No.: B11873360
M. Wt: 238.28 g/mol
InChI Key: PVMUVIJDRSOXDI-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by multiple functional groups: an amino group at position 1, a formyl group at position 4, methyl and propyl substituents at positions 3 and 5, and an ethyl ester at position 2. While direct studies on this compound are sparse, its structural features suggest applications in porphyrin synthesis and supramolecular chemistry, as analogous pyrrole esters are precursors to porphyrins and exhibit defined hydrogen-bonding patterns .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 1-amino-4-formyl-3-methyl-5-propylpyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-4-6-10-9(7-15)8(3)11(14(10)13)12(16)17-5-2/h7H,4-6,13H2,1-3H3

InChI Key

PVMUVIJDRSOXDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1N)C(=O)OCC)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of ethyl 4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate with an appropriate amine under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and amino groups can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

The compound’s closest analogs include ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate and its brominated derivatives, as reported in historical syntheses . Below is a systematic comparison based on substituent positions, physicochemical properties, and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Melting Point (°C) Key Reactivity Pathways
Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate 1-NH₂, 4-CHO, 3-CH₃, 5-C₃H₇, 2-COOEt Not reported Likely formyl-amine condensation, ester hydrolysis
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2-CH₃, 4-CH₃, 3-C₃H₇, 5-COOEt 98 Bromination (m.p. 148°C), porphyrin formation via hydrolysis
5:5'-Dibromo-4:4'-dimethyl-3:3'-dipropylpyrromethene Brominated derivatives 146 (hydrobromide) Picrate formation (m.p. 181°C)

Key Findings :

The propyl group at position 5 in both compounds enhances hydrophobicity, likely influencing crystal packing and solubility .

For example, Etter’s graph-set analysis highlights how substituents like COOEt and NH₂ direct supramolecular assembly via N–H···O and C–H···O interactions .

Synthetic Utility :

  • The methyl-propyl analog’s conversion to porphyrins suggests that the target compound’s formyl group could enable Schiff base formation, a pathway for macrocycle or pharmaceutical intermediate synthesis .

Biological Activity

Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate (CAS No. 1384595-91-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 234.28 g/mol
  • Structural Features : The compound features a pyrrole ring with various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The synthetic route may include condensation reactions, followed by functional group modifications to introduce the amino and formyl groups essential for its biological activity.

Biological Activity

This compound has been investigated for various biological activities:

Antitumor Activity

Research indicates that pyrrole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of several cancer cell lines. The mechanism appears to involve interaction with key signaling pathways involved in cell growth and apoptosis.

Case Study : A study demonstrated that similar pyrrole derivatives inhibited the growth of colon cancer cell lines (e.g., HCT116) with IC50 values in the nanomolar range, suggesting that this compound could have comparable efficacy .

Antimicrobial Activity

Pyrrole derivatives are also known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5

This table illustrates the antimicrobial efficacy of related compounds, indicating potential for further exploration of Ethyl 1-amino derivatives in treating bacterial infections.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into cellular membranes, disrupting lipid packing and affecting membrane integrity .

Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of pyrrole derivatives. Modifications to the side chains significantly influence their biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer and microbial targets .

Summary of Key Findings

Study Focus Findings
Antitumor ActivityInhibitory effects on colon cancer cell lines with low IC50 values
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Mechanistic InsightsInvolvement in kinase inhibition and membrane disruption

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate, considering competing substituent reactivities?

  • Methodological Answer : Synthesis of pyrrole derivatives often involves multi-step strategies. For analogous compounds (e.g., ethyl pyrrole-2-carboxylates with formyl and amino groups), formylation can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to minimize side reactions. The amino group may require protection (e.g., Boc) during formylation to prevent undesired Schiff base formation. Post-formylation deprotection under mild acidic conditions (e.g., TFA in DCM) preserves ester functionality. Reaction yields can be optimized by controlling stoichiometry (e.g., 1.2 equivalents of formylating agent) and inert atmospheres .

  • Example Synthesis Protocol :

StepReagents/ConditionsPurpose
1Ethyl 1-amino-3-methyl-5-propyl-1H-pyrrole-2-carboxylate, DMF, POCl₃, 0°C, 4hFormylation at C4
2TFA/DCM (1:4), rt, 2hDeprotection of amino group
3Column chromatography (SiO₂, hexane/EtOAc)Purification

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm, singlet), amino proton (δ 5.5–6.5 ppm, broad, exchangeable), and ester methyl triplet (δ 1.2–1.4 ppm). Propyl substituents show characteristic triplet (CH₃, δ 0.8–1.0 ppm) and multiplet (CH₂, δ 1.3–1.6 ppm) patterns.
  • ¹³C NMR : The formyl carbon resonates at δ 190–200 ppm, while the ester carbonyl appears at δ 165–170 ppm. Aromatic carbons (pyrrole ring) range from δ 110–140 ppm .
  • HRMS : Exact mass should match the molecular formula (C₁₂H₁₈N₂O₃: [M+H]⁺ calc. 239.1397). Discrepancies >3 ppm indicate impurities or incorrect assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning (e.g., propyl vs. methyl orientation)?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For pyrrole derivatives, anisotropic displacement parameters (ADPs) and Fourier difference maps help locate light atoms (e.g., hydrogen). Use SHELXL for refinement, applying restraints for disordered propyl chains. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the crystal lattice, and graph-set analysis (e.g., R₂²(8) motifs) validates intermolecular interactions .

  • Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
R-factor<0.05
Mean σ(C–C)0.005 Å
H-bond donor/acceptorN1–H⋯O2 (2.89 Å)

Q. How should researchers address contradictions between computational (DFT) and experimental (X-ray) bond lengths?

  • Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., steric strain from propyl groups) not modeled in gas-phase DFT. To resolve:

Perform periodic DFT calculations (e.g., VASP) incorporating crystal environment.

Compare experimental ADPs with theoretical thermal ellipsoids.

Validate using Hirshfeld surface analysis (CrystalExplorer) to quantify close contacts .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

  • Methodological Answer :
  • pH 2–6 : The amino group (pKa ~8–10) remains protonated, enhancing solubility but risking ester hydrolysis. Use buffered solutions (e.g., citrate, pH 4) with short incubation times.
  • pH 7–8 : Deprotonation of the amino group increases hydrophobicity; add co-solvents (≤10% DMSO) to prevent precipitation.
  • Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in silico models?

  • Methodological Answer :
  • In vitro : Low solubility or serum protein binding may reduce observed activity. Perform dose-response curves with controls (e.g., albumin-supplemented media).
  • In silico : Re-evaluate docking parameters (e.g., protonation states, flexible residues) using molecular dynamics (MD) simulations (AMBER/NAMD). Cross-validate with SPR or ITC binding assays .

Supramolecular and Material Science Applications

Q. Can this compound form supramolecular assemblies via non-covalent interactions?

  • Methodological Answer : The formyl and amino groups enable Schiff base formation with diaminopyridines, creating coordination polymers. Characterize using:
  • PXRD : Match experimental patterns with Mercury-simulated structures.
  • TGA/DSC : Assess thermal stability (decomposition >200°C suggests robust frameworks) .

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